

Albonoursin gene cluster identification and function

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An In-depth Technical Guide to the **Albonoursin** Gene Cluster: Identification, Function, and Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Albonoursin is a diketopiperazine (DKP) metabolite with known antibacterial properties, originally isolated from Streptomyces noursei. What makes albonoursin particularly noteworthy is its biosynthetic pathway, which operates independently of the canonical Nonribosomal Peptide Synthetase (NRPS) machinery typically responsible for such peptide products. Instead, its synthesis is orchestrated by a compact, four-gene cluster (alb) that utilizes a novel tRNA-dependent Cyclodipeptide Synthase (CDPS). This guide provides a comprehensive overview of the identification of the alb gene cluster, the function of its constituent genes, the enzymatic pathway to albonoursin, and detailed protocols for its study.

Gene Cluster Identification and Architecture

The **albonoursin** biosynthetic gene cluster (alb) was discovered and isolated from Streptomyces noursei. The identification process was ingeniously guided by a "reverse genetics" approach, starting from the purified final enzyme in the pathway.

2.1 Identification Workflow: The initial step was the isolation and purification of the Cyclic Dipeptide Oxidase (CDO), the enzyme responsible for converting the cyclo(L-Phe-L-Leu)

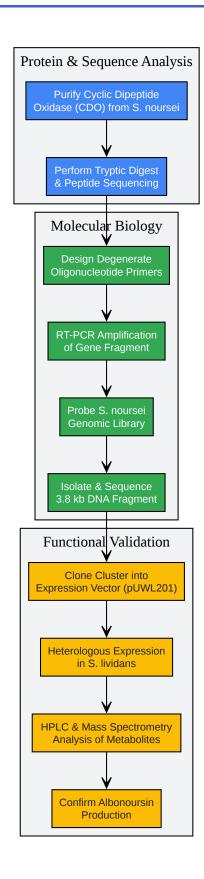


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precursor into **albonoursin**.[1] Partial amino acid sequences were obtained from tryptic digests of the purified CDO. Based on these peptide sequences and typical Streptomyces codon usage, degenerate oligonucleotide primers were synthesized. These primers were successfully used in a Reverse Transcription PCR (RT-PCR) to amplify a 400 bp fragment of the corresponding gene from S. noursei RNA. This authenticated DNA fragment was then used as a probe to screen a genomic library of S. noursei, leading to the isolation and sequencing of a 3.8 kb DNA fragment containing the entire biosynthetic gene cluster.[1]





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Caption: Experimental workflow for the identification of the albonoursin gene cluster.



2.2 Genetic Organization: The sequenced 3.8 kb fragment contains four complete open reading frames (ORFs), designated albA, albB, albC, and albD, which are responsible for **albonoursin** biosynthesis.

Gene	Size (amino acids)	Proposed Function	
albA	196	Subunit of Cyclic Dipeptide Oxidase (CDO); contains a nitroreductase domain.	
albB	193	Subunit of Cyclic Dipeptide Oxidase (CDO).	
albC	225	Cyclodipeptide Synthase (CDPS); synthesizes the cyclo(L-Phe-L-Leu) precursor.	
albD	303	Putative transmembrane protein, likely an exporter/transporter.	

Functional Analysis and Biosynthetic Pathway

The biosynthesis of **albonoursin** is a two-stage process catalyzed by the products of the alb genes. This pathway is a paradigm for NRPS-independent synthesis of DKP natural products.

- 3.1 Stage 1: Cyclodipeptide Synthesis by AlbC The key enzyme AlbC is a Cyclodipeptide Synthase (CDPS). Unlike NRPSs, which use adenylation domains to activate free amino acids, CDPS enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates.[2] AlbC specifically uses Phe-tRNAPhe as the first substrate and Leu-tRNALeu as the second.[3] The synthesis follows a sequential ping-pong mechanism:
- The phenylalanyl moiety from Phe-tRNAPhe is transferred to a conserved active-site serine residue on AlbC, forming a covalent acyl-enzyme intermediate.
- This intermediate then reacts with the leucyl moiety from a second incoming Leu-tRNALeu to form a dipeptidyl-enzyme intermediate.

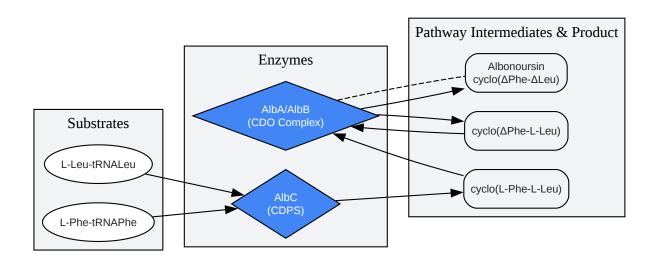


- The dipeptidyl intermediate undergoes intramolecular cyclization, releasing the cyclo(L-Phe-L-Leu) product.
- 3.2 Stage 2: Dehydrogenation by Cyclic Dipeptide Oxidase (AlbA/AlbB) The final two steps are catalyzed by the Cyclic Dipeptide Oxidase (CDO), a functional complex formed by the AlbA and AlbB proteins. This enzyme is a flavoprotein that performs two successive α , β -dehydrogenation reactions on the cyclo(L-Phe-L-Leu) scaffold. Recent structural studies have revealed that AlbA and AlbB co-assemble into a megadalton-sized, active enzyme filament.

The reaction proceeds as follows:

- First Dehydrogenation: The CDO complex oxidizes the phenylalanine residue of cyclo(L-Phe-L-Leu) to form $cyclo(\Delta Phe-L-Leu)$.
- Second Dehydrogenation: The complex then oxidizes the leucine residue to yield the final product, **albonoursin** [cyclo(ΔPhe-ΔLeu)].

Each oxidation step transfers electrons to molecular oxygen (O_2) , producing hydrogen peroxide (H_2O_2) as a byproduct.



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Caption: Biosynthetic pathway of **albonoursin** from aminoacyl-tRNA precursors.



Quantitative Data

Quantitative analysis of the **albonoursin** pathway has provided insights into enzyme efficiency and product yield.

Table 1: Enzyme Kinetic and Production Data

Parameter	Value	Source Organism <i>l</i> System	Reference
CDO (AlbA/B) K _m for cyclo(L-Phe-L-Leu)	53 μΜ	Streptomyces noursei	Purified Enzyme Assay
CDO (AlbA/B) kcat (First Dehydrogenation)	0.69 s ⁻¹	Streptomyces noursei	Purified Enzyme Assay
Albonoursin Production Titer	16 mg/L	Streptomyces albulus KO-23	Optimized Fermentation

Experimental Protocols

The following protocols outline key methodologies for the identification and characterization of the **albonoursin** gene cluster and its products.

5.1 Protocol 1: Heterologous Expression of the alb Cluster

This protocol describes the expression of the **albonoursin** gene cluster in the heterologous host Streptomyces lividans.

Vector Construction:

- Subclone the identified 3.8 kb S. noursei DNA fragment containing the complete albA, B,
 C, and D genes into an appropriate E. coli-Streptomyces shuttle vector (e.g., pUWL201).
- Transform the resulting plasmid into a suitable E. coli methylation-deficient strain (e.g., ET12567) containing the driver plasmid pUZ8002 to prepare for conjugation.
- Intergeneric Conjugation:



- Grow cultures of S. lividans spores and the E. coli donor strain to the mid-log phase.
- Prepare S. lividans spores by heat shock (e.g., 50°C for 10 minutes) and mix with the washed E. coli donor cells.
- Plate the mixture onto a suitable medium (e.g., MS agar) and incubate to allow conjugation to occur.
- Overlay the plates with an appropriate antibiotic selection (e.g., nalidixic acid to select against E. coli and the vector's resistance marker to select for exconjugants).
- Cultivation and Production:
 - Inoculate a confirmed exconjugant colony into a seed culture medium (e.g., TSB) and grow for 48-72 hours.
 - Use the seed culture to inoculate a production medium (e.g., R5A medium).
 - Incubate the production culture at 30°C with shaking (200 rpm) for 5-7 days.
- Metabolite Extraction and Analysis:
 - Centrifuge the culture to separate the mycelium from the supernatant.
 - Extract the supernatant with an equal volume of ethyl acetate.
 - Evaporate the organic solvent to dryness and resuspend the residue in methanol.
 - Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column, comparing the retention time and UV-Vis spectrum to an authentic albonoursin standard.
 - Confirm the identity of the product by Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the correct mass-to-charge ratio (m/z) for albonoursin.
- 5.2 Protocol 2: In Vitro Assay of Cyclic Dipeptide Oxidase (CDO) Activity



This protocol details the measurement of CDO enzymatic activity using the precursor cyclo(L-Phe-L-Leu).

- Enzyme and Substrate Preparation:
 - Prepare a purified CDO enzyme fraction (recombinantly expressed or purified from the native host).
 - Prepare a stock solution of the substrate, cyclo(L-Phe-L-Leu), in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
- Reaction Setup:
 - In a microcentrifuge tube, combine the buffer, substrate solution to a final concentration range (e.g., 10 μM to 200 μM for kinetic analysis), and an appropriate amount of purified CDO enzyme.
 - The total reaction volume should be standardized (e.g., 100 μL).
 - Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-60 minutes).
- Reaction Quenching and Analysis:
 - Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.
 - Centrifuge the mixture to pellet the precipitated protein.
 - Analyze the supernatant by HPLC to quantify the formation of the product(s), cyclo(ΔPhe-L-Leu) and albonoursin.
 - Monitor the reaction at a wavelength where the products show significant absorbance (e.g., 318 nm).
- Data Analysis:

Calculate the initial reaction velocity from the rate of product formation.



 Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} values.

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